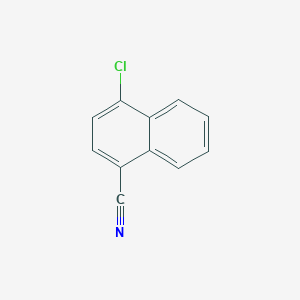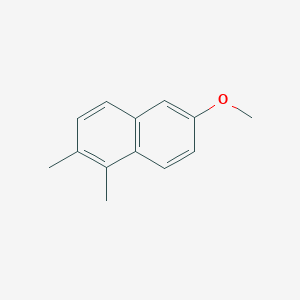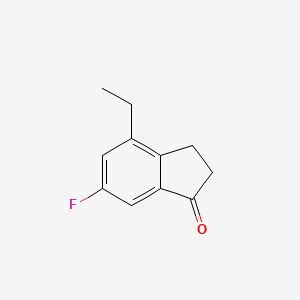
5-Fluoro-1-methylindazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1-methylindazole-4-carbaldehyde is an organic compound with the molecular formula C9H7FN2O. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-methylindazole-4-carbaldehyde typically involves the reaction of indazole with fluoroacetic acid methyl ester and chloroformic acid. The process includes several steps:
Formation of the Indazole Core: Indazole is synthesized through the cyclization of o-phenylenediamine with formic acid.
Fluorination: The indazole core is then reacted with fluoroacetic acid methyl ester under basic conditions to introduce the fluorine atom.
Formylation: The final step involves the formylation of the fluorinated indazole using chloroformic acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 5-Fluoro-1-methylindazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: 5-Fluoro-1-methylindazole-4-carboxylic acid.
Reduction: 5-Fluoro-1-methylindazole-4-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Fluoro-1-methylindazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Fluoro-1-methylindazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-Methylindazole-4-carbaldehyde: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
5-Fluoroindazole-4-carbaldehyde: Lacks the methyl group, affecting its solubility and interaction with biological targets.
5-Fluoro-1-methylindazole-3-carbaldehyde: The position of the aldehyde group is different, leading to variations in chemical behavior and applications.
Uniqueness: 5-Fluoro-1-methylindazole-4-carbaldehyde is unique due to the presence of both the fluorine atom and the methyl group, which confer specific chemical properties and biological activities. These structural features make it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H7FN2O |
|---|---|
分子量 |
178.16 g/mol |
IUPAC名 |
5-fluoro-1-methylindazole-4-carbaldehyde |
InChI |
InChI=1S/C9H7FN2O/c1-12-9-3-2-8(10)7(5-13)6(9)4-11-12/h2-5H,1H3 |
InChIキー |
GPSRFEPZYOXOJB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=N1)C(=C(C=C2)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



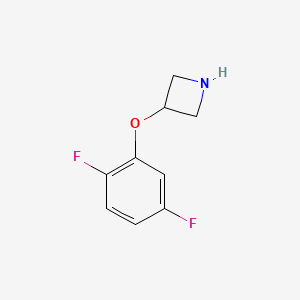

![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)
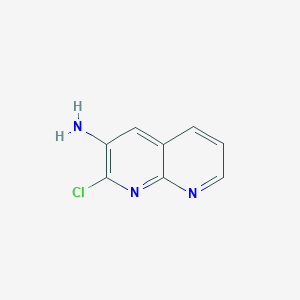
![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)
![{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol](/img/structure/B11909564.png)
![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)


